molecular formula C6H15ClOSi B102053 Trimethyl 1-(chloroisopropoxy)silane CAS No. 18171-12-5

Trimethyl 1-(chloroisopropoxy)silane

Cat. No.: B102053
CAS No.: 18171-12-5
M. Wt: 166.72 g/mol
InChI Key: XCWTZWMRGUUKJO-UHFFFAOYSA-N
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Description

Trimethyl 1-(chloroisopropoxy)silane is an organosilicon compound characterized by a trimethylsilyl group bonded to a chloroisopropoxy moiety. The chloroisopropoxy substituent may influence its hydrolytic stability, reactivity with nucleophiles, and thermal behavior compared to analogous silanes. Further research is required to confirm its exact properties and industrial uses.

Properties

CAS No.

18171-12-5

Molecular Formula

C6H15ClOSi

Molecular Weight

166.72 g/mol

IUPAC Name

1-chloropropan-2-yloxy(trimethyl)silane

InChI

InChI=1S/C6H15ClOSi/c1-6(5-7)8-9(2,3)4/h6H,5H2,1-4H3

InChI Key

XCWTZWMRGUUKJO-UHFFFAOYSA-N

SMILES

CC(CCl)O[Si](C)(C)C

Canonical SMILES

CC(CCl)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethyl 1-(chloroisopropoxy)silane belongs to a broader class of organosilicon derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Safety Considerations Source
This compound C₆H₁₅ClO₂Si ~182.7 (calculated) Chloroisopropoxy, trimethylsilyl Likely reactive toward nucleophiles; potential crosslinking or functionalization agent. Chlorine may pose toxicity risks. N/A
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 Two trimethylsilyl groups, oxygen bridge Used as a solvent, silicone precursor, and in heat-transfer fluids. Low reactivity. Low acute toxicity; non-flammable.
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si 142.20 Trifluoromethyl, trimethylsilyl Fluorine enhances stability; used in fluorination reactions and electronics. May release HF; requires ventilation.
Triethoxy silane C₆H₁₈O₃Si 178.29 Three ethoxy groups Hydrolyzes to form silanol; used in coatings, adhesives, and moisture scavengers. Irritant; avoid inhalation.
Trimethyl(triphenylplumbylmethyl)silane C₂₂H₂₈PbSi 543.72 Triphenylplumbyl, trimethylsilyl Niche applications in organometallic synthesis; high molecular weight. Lead content necessitates strict PPE.

Structural and Functional Differences

  • Substituent Effects :

    • The chloroisopropoxy group in the target compound introduces both chlorine (electrophilic) and a branched alkoxy chain, which may slow hydrolysis compared to linear ethoxy groups in triethoxy silane . This contrasts with Hexamethyldisiloxane, which lacks reactive halogens and is highly stable .
    • Fluorine vs. Chlorine : The trifluoromethyl group in (Trifluoromethyl)trimethylsilane increases thermal and chemical stability, whereas chlorine in the target compound likely enhances electrophilicity, making it more reactive in substitution reactions .
  • Applications :

    • Hexamethyldisiloxane is a commercial workhorse in silicone production, while the target compound’s chlorine atom suggests specialized uses, such as in polymer crosslinking or pharmaceutical intermediates.
    • Triethoxy silane’s ethoxy groups facilitate hydrolysis for surface modification, whereas the bulkier isopropoxy group in the target compound might reduce moisture sensitivity .

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